An In-depth Technical Guide to 3-Aminonaphthalen-2-ol Hydrobromide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Aminonaphthalen-2-ol Hydrobromide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-aminonaphthalen-2-ol hydrobromide, a key intermediate in synthetic chemistry with significant potential in drug discovery and materials science. This document will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Attributes of 3-Aminonaphthalen-2-ol Hydrobromide
3-Aminonaphthalen-2-ol hydrobromide is the salt form of 3-aminonaphthalen-2-ol, where the basic amino group is protonated by hydrobromic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the solubility, stability, and handling of amine-containing compounds.
Molecular Structure and Weight
The molecular structure consists of a naphthalene core substituted with an amino group at the 3-position and a hydroxyl group at the 2-position. In the hydrobromide salt, the amino group exists as an ammonium bromide.
The molecular weight of a compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions and for the characterization of the substance. The molecular weight of 3-aminonaphthalen-2-ol hydrobromide is derived from the sum of the molecular weights of its constituent parts: the free base 3-aminonaphthalen-2-ol and hydrobromic acid (HBr).
The molecular formula of 3-aminonaphthalen-2-ol is C₁₀H₉NO.[1][2][3][4] Its molecular weight is approximately 159.18 g/mol .[1][3] The molecular formula of hydrobromic acid is HBr, with a molecular weight of approximately 80.91 g/mol .[5][6]
Therefore, the molecular weight of 3-aminonaphthalen-2-ol hydrobromide (C₁₀H₁₀BrNO) is calculated as:
159.18 g/mol (C₁₀H₉NO) + 80.91 g/mol (HBr) = 240.09 g/mol
This calculated molecular weight is a crucial parameter for any quantitative work involving this compound.
Caption: Calculation of the molecular weight of 3-aminonaphthalen-2-ol hydrobromide.
Physicochemical Properties
The conversion of the free base to its hydrobromide salt significantly alters its physicochemical properties. While specific experimental data for the hydrobromide is less common in the literature than for the free base, the following table summarizes the known properties of 3-aminonaphthalen-2-ol and the expected changes upon salt formation.
| Property | 3-Aminonaphthalen-2-ol (Free Base) | 3-Aminonaphthalen-2-ol Hydrobromide (Expected) | Reference |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀BrNO | [1][2][3][4] |
| Molecular Weight | 159.18 g/mol | 240.09 g/mol | [1][3] |
| Appearance | White to pale yellow or reddish crystals | Crystalline solid | [2] |
| Melting Point | 229-230 °C (lit.) | Expected to be higher than the free base | [2][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, and benzene; slightly soluble in water. | Generally expected to have higher aqueous solubility. | [2] |
| pKa | Not readily available | The ammonium group will have a pKa in the acidic range. |
The increased aqueous solubility of the hydrobromide salt is a key advantage in many applications, particularly in biological assays and for the formulation of potential drug candidates.
Synthesis and Purification
The synthesis of 3-aminonaphthalen-2-ol hydrobromide is typically achieved through the synthesis of the free base followed by its reaction with hydrobromic acid.
Synthesis of 3-Aminonaphthalen-2-ol (Free Base)
A common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor.[2]
Reaction Scheme:
2-Naphthol → 3-Nitro-2-naphthol → 3-Amino-2-naphthol
Step-by-step Protocol:
-
Nitration of 2-Naphthol: 2-Naphthol is carefully nitrated using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield 3-nitro-2-naphthol. The regioselectivity of this reaction is crucial and requires careful optimization of reaction conditions.
-
Reduction of 3-Nitro-2-naphthol: The nitro group of 3-nitro-2-naphthol is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Isolation and Purification: The resulting 3-aminonaphthalen-2-ol is isolated by neutralization and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Formation of the Hydrobromide Salt
The purified 3-aminonaphthalen-2-ol is converted to its hydrobromide salt by treatment with hydrobromic acid.
Step-by-step Protocol:
-
Dissolution: Dissolve the purified 3-aminonaphthalen-2-ol in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: To the stirred solution, add a stoichiometric amount of concentrated hydrobromic acid (e.g., 48% aqueous HBr) or a solution of HBr in a compatible solvent. The addition should be done cautiously as the salt precipitation can be rapid.
-
Precipitation and Isolation: The 3-aminonaphthalen-2-ol hydrobromide will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Washing and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material or excess acid, and then dried under vacuum to yield the final product.
Caption: A generalized workflow for the synthesis of 3-aminonaphthalen-2-ol hydrobromide.
Applications in Research and Drug Development
3-Aminonaphthalen-2-ol and its derivatives are valuable building blocks in medicinal chemistry and materials science. The hydrobromide salt, with its improved handling and solubility, is particularly advantageous in these fields.
Intermediate in the Synthesis of Bioactive Molecules
3-Aminonaphthalen-2-ol serves as a precursor for the synthesis of a variety of more complex molecules with interesting biological activities. It has been used in the synthesis of:
-
Benzoquinolinequinones: These compounds have been investigated for their potential as anticancer agents.[3]
-
Derivatives with Antimicrobial and Anticancer Properties: The core structure of 3-aminonaphthalen-2-ol is a scaffold for designing novel antimicrobial and anticancer agents.[8]
-
Aminoalkyl Naphthols: These derivatives have shown a broad spectrum of biological activities, including antibacterial and antiviral properties.[9]
The use of the hydrobromide salt can be beneficial in these synthetic routes, especially in aqueous reaction media or when precise control over the stoichiometry of the free amine is required.
Rationale for Using the Hydrobromide Salt in Drug Development
In the context of drug development, the formation of a salt is a critical step in the optimization of a lead compound. The rationale for using the hydrobromide salt of an amino-containing compound includes:
-
Enhanced Aqueous Solubility: This is crucial for in vitro biological testing and for developing parenteral drug formulations.
-
Improved Stability: Salts are often more crystalline and less prone to degradation than their free base counterparts, leading to a longer shelf life.
-
Ease of Handling: The crystalline nature of salts makes them easier to weigh and handle in a laboratory setting compared to potentially oily or amorphous free bases.
-
Consistent Bioavailability: A well-defined salt form can lead to more predictable and consistent absorption and bioavailability of the active pharmaceutical ingredient (API).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-aminonaphthalen-2-ol and its hydrobromide salt. The free base is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
3-Aminonaphthalen-2-ol hydrobromide is a valuable chemical entity with a calculated molecular weight of 240.09 g/mol . Its enhanced physicochemical properties, particularly its increased aqueous solubility compared to the free base, make it an attractive intermediate for applications in medicinal chemistry and drug development. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory. This guide provides a foundational understanding to support researchers in their exploration of the potential of this versatile compound.
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